molecular formula C13H8FN5S B14119066 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Cat. No.: B14119066
M. Wt: 285.30 g/mol
InChI Key: HTBJFIUIKQPMEU-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyrazole, triazole, and pyrazine rings, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound also affects cellular pathways by modulating the activity of key proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione apart is its unique combination of structural elements, which confer a broad range of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further study and application .

Properties

Molecular Formula

C13H8FN5S

Molecular Weight

285.30 g/mol

IUPAC Name

11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione

InChI

InChI=1S/C13H8FN5S/c14-9-3-1-8(2-4-9)10-7-11-12-15-16-13(20)18(12)5-6-19(11)17-10/h1-7H,(H,16,20)

InChI Key

HTBJFIUIKQPMEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN4C(=NNC4=S)C3=C2)F

Origin of Product

United States

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